molecular formula C15H7ClF3N5S B11042088 6-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11042088
M. Wt: 381.8 g/mol
InChI Key: WPCVIDBEUPGKGV-UHFFFAOYSA-N
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Description

6-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

The synthesis of 6-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazides with thiosemicarbazides under acidic or basic conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

    Industry: Used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazoles and related heterocyclic compounds. Compared to these, 6-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C15H7ClF3N5S

Molecular Weight

381.8 g/mol

IUPAC Name

6-[2-chloro-5-(trifluoromethyl)phenyl]-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H7ClF3N5S/c16-10-5-4-8(15(17,18)19)7-9(10)13-23-24-12(21-22-14(24)25-13)11-3-1-2-6-20-11/h1-7H

InChI Key

WPCVIDBEUPGKGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)C4=C(C=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

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